6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a hydroxyl group at the 6th position of the pyridine ring and a carboxamide group at the 3rd position, with a 2-methylphenylmethyl substituent attached to the nitrogen atom of the carboxamide group. This structural configuration imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to achieve higher yields and purity. This can be accomplished by fine-tuning reaction parameters such as temperature, catalyst loading, and reaction time. Additionally, continuous flow chemistry techniques may be employed to scale up the production process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 6-oxo-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide.
Reduction: Formation of 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar structure with a pyrazine ring instead of pyridine.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Contains an imidazo[1,2-a]pyridine scaffold.
Uniqueness
6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide is unique due to the presence of the hydroxyl group at the 6th position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and properties.
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-4-2-3-5-11(10)8-16-14(18)12-6-7-13(17)15-9-12/h2-7,9H,8H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMFOMPLANEOOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.